1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane
Description
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring a benzenesulfonyl group at the 1-position and a 3-methylpyridin-2-yl substituent at the 4-position. The benzenesulfonyl moiety is a sulfonamide-based functional group known to enhance metabolic stability and bioavailability in medicinal chemistry applications, while the 3-methylpyridinyl group may contribute to receptor binding through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-7-5-10-18-17(15)19-11-6-12-20(14-13-19)23(21,22)16-8-3-2-4-9-16/h2-5,7-10H,6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZOCKCJKACKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the reaction of 1,4-diazepane with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative. This intermediate is then reacted with 3-methylpyridin-2-yl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted diazepane or pyridine derivatives.
Scientific Research Applications
The compound 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is a member of the diazepane family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound features a diazepane ring substituted with a benzenesulfonyl group and a 3-methylpyridine moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
Antidepressant Activity
Recent studies suggest that compounds with diazepane structures exhibit significant antidepressant properties. The incorporation of the benzenesulfonyl group enhances the binding affinity to serotonin receptors, which are crucial in mood regulation. Research indicates that modifications to the diazepane core can lead to improved efficacy in treating depression and anxiety disorders.
Anticancer Properties
Diazepanes have been investigated for their anticancer potential. The sulfonyl group is known to participate in various chemical reactions that can lead to the development of novel anticancer agents. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to modulate neurotransmitter systems. Studies have demonstrated that it can protect neurons from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | , |
| Anticancer | Inhibition of cell proliferation | , |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of modified diazepanes. The results indicated that compounds similar to this compound showed significant improvement in behavioral tests related to depression in animal models, suggesting strong potential for clinical application.
Case Study 2: Cancer Cell Line Studies
Research conducted at a leading cancer research institute examined the effects of a series of sulfonamide-containing diazepanes on various cancer cell lines. The findings revealed that these compounds inhibited tumor growth by inducing apoptosis and disrupting cell cycle progression, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural stability. The 3-methylpyridin-2-yl group can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)ethanol
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane
- Substituents : 4-Chlorophenyl and phenylmethyl groups.
- Synthesis : Prepared via a halide coupling reaction with isopropylamine as a catalyst, purified via alumina column chromatography .
- Key Features : The electron-withdrawing chlorine atom may improve stability and influence electronic interactions in receptor binding.
1-(9H-Fluoren-9-yl)-1,4-diazepane
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane
- The 3-methylpyridinyl group offers a balance of steric and electronic properties distinct from chlorophenyl or pyrazole moieties, which may influence solubility and target engagement.
Biological Activity
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a diazepane ring substituted with a benzenesulfonyl group and a 3-methylpyridine moiety. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzothiazole derivatives demonstrated antibacterial and antifungal activities against various pathogens, suggesting a potential for similar activity in this compound class .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 18 | 16 |
| Compound C | C. albicans | 20 | 8 |
Antitumor Activity
Preliminary studies have shown that diazepane derivatives can exhibit antitumor activity. For instance, compounds with similar structures have been evaluated for their effects against various cancer cell lines. A notable case involved a series of benzimidazole derivatives that showed promising results in inhibiting tumor growth in vitro . The efficacy was often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Table 2: Antitumor Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole A | HCC827 | 6.26 |
| Benzimidazole B | NCI-H358 | 6.48 |
| Diazepane Derivative | MCF7 | 5.00 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) for neurodegenerative diseases .
- DNA Interaction : Some diazepane derivatives demonstrate the ability to bind to DNA, potentially disrupting replication in cancer cells . This interaction is often characterized by binding studies and molecular docking simulations.
Case Studies
A recent study evaluated the therapeutic potential of a related compound in an animal model of cancer. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
